4-(Trifluorometil)fenil trifluorometanosulfonato

Descripción general

Descripción

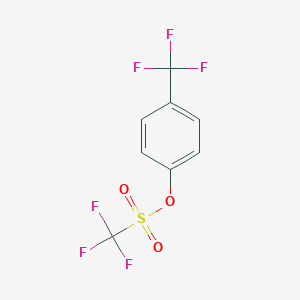

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound utilized in various organic syntheses. It's known for its role as a catalyst or reagent in facilitating diverse chemical transformations.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate-related compounds involves the use of Lewis acid catalysts like scandium trifluoromethanesulfonate. This catalyst shows high activity in acylation reactions, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, like methyl trifluoromethanesulfonate, has been studied using methods like gas electron diffraction, revealing insights into their conformational properties. These studies are essential for understanding the reactivity and interaction of these compounds (Trautner et al., 1999).

Chemical Reactions and Properties

Trifluoromethanesulfonic acid, a closely related compound, is used in electrophilic aromatic substitution reactions, the formation of carbon-carbon, and carbon-heteroatom bonds. Its high protonating power and low nucleophilicity make it an efficient reagent in synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

Physical Properties Analysis

The physical properties of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate-related compounds like fluorinated polyimides, which are synthesized using trifluoromethanesulfonic acid, show good solubility in polar organic solvents and excellent thermal stability. These properties are crucial for their application in various fields (Yin et al., 2005).

Chemical Properties Analysis

Compounds like trifluoromethyl sulfone and sulfoxide, derived from trifluoromethane, are used for nucleophilic trifluoromethylation, indicating the versatile chemical properties of trifluoromethane derivatives. This methodology provides a convenient route for efficient trifluoromethylation (Prakash et al., 2003).

Aplicaciones Científicas De Investigación

Síntesis orgánica

“4-(Trifluorometil)fenil trifluorometanosulfonato” es una materia prima e intermedio importante que se utiliza en la síntesis orgánica . Desempeña un papel crucial en la formación de diversos compuestos orgánicos.

Productos farmacéuticos

Este compuesto se utiliza en la industria farmacéutica . Se puede utilizar en la síntesis de varios fármacos, contribuyendo al desarrollo de nuevos medicamentos.

Agroquímicos

En el campo de los agroquímicos, “this compound” se utiliza como materia prima e intermedio . Ayuda en la producción de varios agroquímicos que son esenciales para la protección y el crecimiento de los cultivos.

Colorantes

“this compound” también se utiliza en la producción de colorantes . Contribuye a la creación de diversos colores y matices en los tintes.

Aril-α-arilación asimétrica de cetonas

Este compuesto sirve como agente aril-ante para la aril-α-arilación asimétrica de cetonas. Este proceso está catalizado por Pd(dba)2 y difluorphos .

Síntesis de carbazoles

“this compound” se utiliza como reactivo en la síntesis en un solo paso de carbazoles. Este proceso implica la N-arilación catalizada por paladio de anilinas con triflato de fenilo seguida de acoplamiento oxidativo .

Síntesis de N-(2,6-diarilbenzoil)anilinas

Este compuesto se utiliza en la síntesis de N-(2,6-diarilbenzoil)anilinas. Este proceso implica la diarylación de benzanilidas con triflato de fenilo en presencia de un catalizador a base de paladio .

Arilación de 2,3-dihidrofurano

“this compound” se utiliza como agente aril-ante en la síntesis de ®-2-fenil-2,3-dihidrofurano .

Safety and Hazards

Direcciones Futuras

The future directions of “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” could involve its use in the synthesis of pharmaceutical agents requiring single enantiomers , and in the one pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

Mecanismo De Acción

Target of Action

It is known to be used as an arylating agent in various chemical reactions .

Mode of Action

As an arylating agent, 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is involved in the transfer of an aryl group to other molecules. This compound is used in the asymmetric α-arylation of ketones catalyzed by Pd(dba)2 and difluorphos . It also acts as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

Result of Action

The molecular and cellular effects of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate are largely dependent on the specific reactions it is used in. As an arylating agent, it facilitates the transfer of an aryl group to other molecules, thereby altering their structure and potentially their function .

Análisis Bioquímico

Biochemical Properties

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as an arylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the asymmetric α-arylation of ketones catalyzed by palladium complexes . The nature of these interactions often involves the formation of covalent bonds with the target molecules, leading to modifications in their structure and function.

Cellular Effects

The effects of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as a strong electron-withdrawing group, which can influence the reactivity of the molecules it interacts with . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular function.

Propiedades

IUPAC Name |

[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHQEXVEXPOXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441866 | |

| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146397-87-7 | |

| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)

![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B52514.png)

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)